trans-3-Hydroxy-L-Prolin

Übersicht

Beschreibung

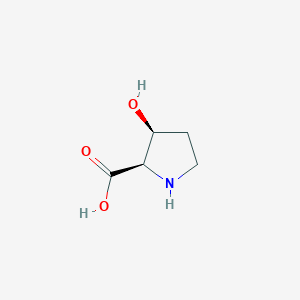

Trans-3-hydroxy-L-proline (THP) is an important amino acid derivative that has been studied extensively in recent years due to its wide range of potential applications. THP is a chiral molecule, meaning it has two mirror image molecules that are not superimposable. THP is synthesized from the amino acid L-proline, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Kollagensynthese und -stabilität

trans-3-Hydroxy-L-Prolin: spielt eine entscheidende Rolle bei der Stabilität und Synthese von Kollagen. Es ist an der posttranslationalen Hydroxylierung von Prolinresten in Kollagen beteiligt, was für die Aufrechterhaltung der Tripelhelixstruktur von Kollagenfasern unerlässlich ist . Diese Modifikation ist entscheidend für die mechanische Stabilität und Funktion von Bindegewebe.

Zellsignalisierung und Stoffwechsel

Diese Verbindung ist auch in Zellsignalwegen von Bedeutung. Die Hydroxylierung von Prolinresten in Proteinkinasen und Transkriptionsfaktoren beeinflusst deren Phosphorylierung und katalytische Aktivierung. Dieser Prozess ist wichtig für die Regulierung des Zellstoffwechsels, des Wachstums, der Entwicklung und der Reaktion auf verschiedene physiologische Veränderungen .

Antioxidative Eigenschaften

This compound: hat nachweislich antioxidative Eigenschaften und fängt reaktive Sauerstoffspezies ab. Diese Funktion ist vorteilhaft bei der Reduzierung von oxidativem Stress und kann Auswirkungen auf die Prävention von Krankheiten haben, die mit oxidativem Schaden verbunden sind .

Nahrungsergänzungsmittel

In der Tierernährung kann This compound, das aus diätetischen oder endogenen Quellen stammt, zur Ergänzung eingesetzt werden, um oxidativen Stress zu lindern. Es trägt auch dazu bei, die Kollagensynthese und -akkumulation im Körper zu erhöhen, was für das Wachstum und die Gesundheit vorteilhaft ist .

Pharmazeutische Anwendungen

Die Forschung hat This compound als Gerüst für die Synthese verschiedener multifunktionalisierter Pyrrolidine identifiziert. Diese Verbindungen können die Ligandenbindungsstellen von biologischen Zielen untersuchen, wie z. B. Aminosäuretransporter, die an Krebs und neurologischen Erkrankungen beteiligt sind .

Diagnosemarker

Die Ausscheidung von This compound im Urin kann als allgemeiner Krebsscreeningtest verwendet werden. Studien haben den Einfluss des Alterns auf die Genauigkeit von 3-Hydroxyprolin im Urin als Diagnosemarker für Krebs beobachtet .

Wirkmechanismus

Target of Action

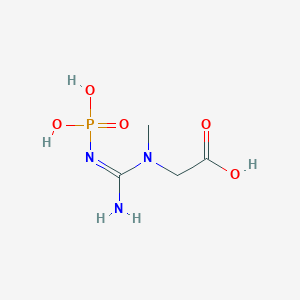

Trans-3-Hydroxy-L-Proline, also known as (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, is primarily involved in the post-translational hydroxylation of proteins, particularly collagen . It targets protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These targets play crucial roles in regulating phosphorylation, catalytic activation, and cell signaling in animal cells .

Mode of Action

Trans-3-Hydroxy-L-Proline interacts with its targets by forming residues in these proteins. This interaction plays a significant role in regulating their phosphorylation and catalytic activation, as well as cell signaling in animal cells . The compound can also scavenge reactive oxygen species .

Biochemical Pathways

Trans-3-Hydroxy-L-Proline is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, it is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

The pharmacokinetics of Trans-3-Hydroxy-L-Proline primarily involve its metabolism. In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway .

Result of Action

The action of Trans-3-Hydroxy-L-Proline results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action, efficacy, and stability of Trans-3-Hydroxy-L-Proline can be influenced by various environmental factors. For instance, certain bacteria express enzymes to form free trans-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, cis-4-hydroxy-D-proline . The compound’s action can also be influenced by dietary protein intake and hypoxia .

Safety and Hazards

Zukünftige Richtungen

The development of a practical process for the production of trans-3-hydroxy-L-proline has been in high demand due to its value as an intermediate for the synthesis of pharmaceuticals . The discovery of ectoine hydroxylases that can convert L-Pro to trans-3-Hyp is not only beneficial for trans-3-Hyp production, but also for other E. coli bioconversion processes involving 2-oxoglutarate-utilizing enzymes .

Biochemische Analyse

Biochemical Properties

Trans-3-Hydroxy-L-Proline interacts with various enzymes, proteins, and other biomolecules. It is formed from the post-translational hydroxylation of proteins, primarily collagen . It can scavenge reactive oxygen species and has both structural and physiological significance in animals .

Cellular Effects

Trans-3-Hydroxy-L-Proline influences cell function by regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .

Molecular Mechanism

At the molecular level, Trans-3-Hydroxy-L-Proline exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of Trans-3-Hydroxy-L-Proline residues in protein kinases plays an important role in their phosphorylation and catalytic activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3-Hydroxy-L-Proline can change over time. It is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Trans-3-Hydroxy-L-Proline vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .

Metabolic Pathways

Trans-3-Hydroxy-L-Proline is involved in several metabolic pathways. It is degraded via the Trans-3-Hydroxy-L-Proline dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Transport and Distribution

Trans-3-Hydroxy-L-Proline is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Eigenschaften

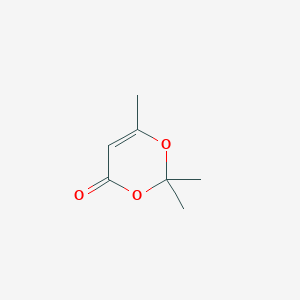

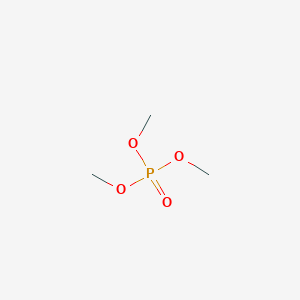

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009886 | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-3-hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4298-08-2 | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-L-proline, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)

![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)

![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)